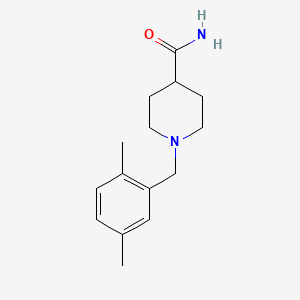
2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Diflubenzuron, which is a benzoylphenylurea insecticide that is widely used in agriculture to control pests.
科学的研究の応用
2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide has several potential applications in scientific research. One of the primary applications is in the field of insecticide development, where it is used to control various pests. This compound has also been studied for its potential anticancer properties, where it has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, where it has shown to inhibit the formation of beta-amyloid fibrils.
作用機序
The mechanism of action of 2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide is primarily through the inhibition of chitin synthesis in insects. Chitin is a critical component of the exoskeleton of insects, and the inhibition of its synthesis results in the death of the insect. In cancer cells, this compound has been shown to induce apoptosis, which is a programmed cell death mechanism. The exact mechanism of action in Alzheimer's disease is not well understood, but it is believed that the compound inhibits the formation of beta-amyloid fibrils, which are a hallmark of the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide are primarily related to its mechanism of action. In insects, the compound results in the inhibition of chitin synthesis, which leads to the death of the insect. In cancer cells, the compound induces apoptosis, resulting in the death of the cancer cell. The compound has also been shown to inhibit the formation of beta-amyloid fibrils in Alzheimer's disease, which could potentially slow down the progression of the disease.
実験室実験の利点と制限
One of the primary advantages of 2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide in lab experiments is its specificity towards insects and cancer cells. This specificity allows for targeted treatment and reduces the potential for side effects. Additionally, the compound has a long half-life, which allows for sustained treatment. However, one of the limitations of this compound is its potential toxicity towards non-target organisms, which could have adverse effects on the environment.
将来の方向性
There are several future directions for the research on 2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide. One area of research is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the study of the compound's potential use in other fields, such as materials science and nanotechnology. Additionally, the compound's potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease, could be explored. Overall, the research on 2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide has the potential to lead to significant advancements in various fields.
合成法
The synthesis of 2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide involves the reaction of 2,5-dichlorobenzoyl chloride with 5-chloro-2-methylaniline in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various methods. The purity of the compound is critical in scientific research, and several analytical techniques such as HPLC, NMR, and IR can be used to confirm its identity and purity.
特性
IUPAC Name |
2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c1-8-2-3-10(16)7-13(8)18-14(19)11-6-9(15)4-5-12(11)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRMOYQCZIRKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5696798.png)



![4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5696820.png)








